Di-tert-butyl Chloromethyl Phosphate

Description

The exact mass of the compound Di-tert-butyl Chloromethyl Phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-tert-butyl Chloromethyl Phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl Chloromethyl Phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

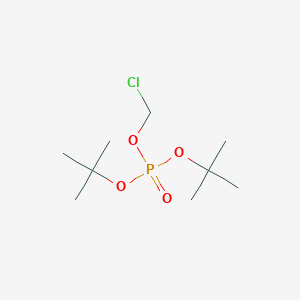

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl chloromethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJAJHJFSKUCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(OCCl)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470842 | |

| Record name | Di-tert-butyl Chloromethyl Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229625-50-7 | |

| Record name | Di-tert-butyl Chloromethyl Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-tert-butyl (chloromethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-tert-butyl Chloromethyl Phosphate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di-tert-butyl Chloromethyl Phosphate (B84403), a versatile reagent crucial in medicinal chemistry and organic synthesis. Its primary application lies in the formation of phosphono-oxymethyl (POM) prodrugs, a strategy employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role in drug development.

Core Properties

Di-tert-butyl Chloromethyl Phosphate is a phosphorylating and alkylating agent.[5] It is recognized for its ability to modify alcohols and nitrogen-containing heterocycles, which is fundamental in the development of prodrugs to improve bioavailability, solubility, and targeted delivery of active pharmaceutical ingredients.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ClO₄P | [6] |

| Molecular Weight | 258.68 g/mol | [6][7][8] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Boiling Point | 272.9 ± 23.0 °C (Predicted) | [3] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 139.0 °C | [6] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane (B109758). | [9] |

| Purity | >97% | [2] |

Safety Information

| Hazard Category | Description | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Harmful if swallowed | GHS07 | Warning | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | GHS07 | Warning | H315 |

| Eye Damage/Irritation | Causes serious eye irritation | GHS07 | Warning | H319 |

| Acute Toxicity, Inhalation | Harmful if inhaled | GHS07 | Warning | H332 |

| Specific target organ toxicity, single exposure | May cause respiratory irritation | GHS07 | Warning | H335 |

Source: [8]

Synthesis and Experimental Protocols

The synthesis of Di-tert-butyl Chloromethyl Phosphate is a critical process for its application in pharmaceutical research. An efficient method involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS).[3][4][10]

General Synthesis Workflow

Caption: General workflow for the synthesis of Di-tert-butyl Chloromethyl Phosphate.

Detailed Experimental Protocol: Synthesis from Di-tert-butyl Potassium Phosphate

This protocol is based on the principles described in the literature for the efficient synthesis of the target compound.[10]

Materials:

-

Di-tert-butyl potassium phosphate (DTBPP)

-

Chloromethyl chlorosulfate (CMCS)

-

Anhydrous dichloromethane (DCM)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Base (e.g., potassium carbonate)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of Di-tert-butyl potassium phosphate (1.0 eq) in anhydrous dichloromethane, add a phase-transfer catalyst (0.1 eq) and a base (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloromethyl chlorosulfate (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Di-tert-butyl Chloromethyl Phosphate as a colorless to light yellow oil.

Applications in Drug Development

Di-tert-butyl Chloromethyl Phosphate is a key reagent for the synthesis of phosphono-oxymethyl (POM) prodrugs.[3][4] This prodrug strategy is widely used to improve the oral bioavailability of drugs containing a phosphate or phosphonate (B1237965) group by masking the negative charges of the phosphate moiety.

Prodrug Activation Pathway

The POM group is designed to be cleaved in vivo by cellular enzymes, releasing the active drug.

Caption: General metabolic pathway for the activation of a POM-prodrug.

Experimental Protocol: O-Alkylation of a Phenolic Hydroxyl Group

This protocol provides a practical example of using Di-tert-butyl Chloromethyl Phosphate to synthesize a POM-ether prodrug of a phenolic compound.

Materials:

-

Phenolic compound (e.g., 4-Hydroxybenzaldehyde)

-

Di-tert-butyl Chloromethyl Phosphate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium iodide (KI)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add Di-tert-butyl Chloromethyl Phosphate (1.1 eq) and potassium iodide (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-cold water and add saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a 2:8 to 4:6 gradient of ethyl acetate in hexane) to yield the desired O-alkylated product.

This guide provides a foundational understanding of Di-tert-butyl Chloromethyl Phosphate for professionals in the field of drug discovery and development. The provided protocols and data are intended to facilitate its effective use in the laboratory.

References

- 1. りん酸(クロロメチル)ジ-tert-ブチル | Di-tert-butyl (Chloromethyl) Phosphate | 229625-50-7 | 東京化成工業株式会社 [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Di-tert-butyl Chloromethyl Phosphate CAS#: 229625-50-7 [m.chemicalbook.com]

- 4. Di-tert-butyl Chloromethyl Phosphate | 229625-50-7 [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]

- 7. Di-tert-butyl chloromethyl phosphate, 97% 229625-50-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. Di-tert-butyl (chloromethyl) phosphate | C9H20ClO4P | CID 11701630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Item - Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate - American Chemical Society - Figshare [acs.figshare.com]

Unlocking Therapeutic Potential: A Technical Guide to Di-tert-butyl Chloromethyl Phosphate in Prodrug Design

For Immediate Release

Shanghai, China – December 22, 2025 – In the landscape of modern drug development, overcoming poor physicochemical properties of promising therapeutic candidates remains a critical challenge. Di-tert-butyl Chloromethyl Phosphate (B84403) has emerged as a key reagent in addressing these hurdles, primarily through its application in the synthesis of phosphonooxymethyl prodrugs. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

Core Mechanism of Action: A Prodrug Strategy

Di-tert-butyl Chloromethyl Phosphate (DBCC) itself is not a pharmacologically active agent. Its significance lies in its role as a versatile phosphorylating and alkylating reagent used to chemically modify parent drugs containing hydroxyl or nitrogen-containing heterocyclic moieties.[1][2] The primary application of DBCC is in the creation of phosphonooxymethyl prodrugs, a strategy designed to enhance the solubility, bioavailability, and targeted delivery of active pharmaceutical ingredients (APIs).[1]

The core of this strategy is to mask the functional groups of a parent drug with the di-tert-butyl phosphonooxymethyl group. This modification transiently alters the drug's properties, facilitating its administration and absorption. Once in the body, the prodrug is designed to undergo enzymatic cleavage, releasing the active parent drug at the desired site of action.

The in vivo activation of these prodrugs is primarily mediated by alkaline phosphatases, enzymes that are ubiquitous throughout the body.[3] The enzymatic reaction proceeds via a double in-line displacement mechanism.[4] Serine residues in the active site of alkaline phosphatase initiate a nucleophilic attack on the phosphorus atom of the phosphonooxymethyl group.[5] This leads to the formation of a transient phosphoseryl intermediate and the release of the parent drug attached to a hemiacetal, which is unstable and spontaneously hydrolyzes to release the free, active drug and formaldehyde.[4]

Quantitative Improvements in Drug Properties

The conversion of a parent drug into a phosphonooxymethyl prodrug using Di-tert-butyl Chloromethyl Phosphate can lead to dramatic improvements in its physicochemical properties, most notably aqueous solubility. This enhancement is critical for the formulation of intravenous dosage forms and can also improve oral bioavailability.

| Parent Drug | Prodrug Form | Property Enhanced | Quantitative Improvement | Reference |

| Triptolide | Disodium phosphonooxymethyl triptolide | Aqueous Solubility (at pH 7.4) | 17 µg/mL to 61 mg/mL (3600-fold increase) | [6] |

| Ravuconazole | BMS-379224 (phosphonooxymethyl ether) | Water Solubility | Highly soluble in water | [6] |

| Generic Drug | Phosphate Prodrug | Oral Bioavailability | ~50% in dogs | [7] |

| 2-PMPA | tetra-ODOL-2-PMPA | Oral Bioavailability | 44-80 fold greater | [1] |

Experimental Protocols

The following are representative protocols for the O-alkylation and N-alkylation of parent drugs using Di-tert-butyl Chloromethyl Phosphate.

O-Alkylation of a Hydroxyl Group

This protocol details the addition of a di-tert-butyl phosphonooxymethyl group to 4-hydroxybenzaldehyde (B117250).

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium Hydride (60% dispersion in paraffin (B1166041) liquid)

-

Di-tert-butyl Chloromethyl Phosphate

-

Potassium Iodide

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Add sodium hydride (0.12 g, 3.1 mmol) to a solution of 4-hydroxybenzaldehyde (0.25 g, 2.0 mmol) in DMF (5 mL).

-

Stir the mixture for 30 minutes at room temperature.

-

Add Di-tert-butyl Chloromethyl Phosphate (0.58 g, 2.3 mmol) and potassium iodide (1.0 g, 6.1 mmol) to the mixture.

-

Stir the reaction for 25 hours.

-

Pour the mixture into iced water (20 mL) and add saturated aqueous ammonium chloride (5 mL).

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (ethyl acetate:hexane = 2:8 to 4:6 on silica gel) to yield the product.

N-Alkylation of a Tertiary Amine

This protocol describes the formation of a quaternary salt by reacting a tertiary amine with Di-tert-butyl Chloromethyl Phosphate, a key step in forming N-phosphonooxymethyl prodrugs.[8]

General Procedure:

-

Dissolve the parent tertiary amine in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Add Di-tert-butyl Chloromethyl Phosphate to the solution. The molar ratio may need to be optimized, but a slight excess of the phosphate reagent is common.

-

The reaction may be heated to facilitate the nucleophilic substitution. Reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

-

Upon completion, the resulting quaternary salt may precipitate or can be isolated by solvent evaporation and purification.

-

The di-tert-butyl protecting groups can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final N-phosphonooxymethyl prodrug.[8]

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

References

- 1. frontiersin.org [frontiersin.org]

- 2. enamine.net [enamine.net]

- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-butyl Chloromethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Di-tert-butyl Chloromethyl Phosphate (B84403), a key intermediate in the development of phosphonooxymethyl prodrugs. This document details the synthetic pathways from common starting materials to the final product, including step-by-step experimental protocols. Furthermore, it presents a summary of the key physical and spectroscopic data for the characterization of this important compound.

Introduction

Di-tert-butyl Chloromethyl Phosphate is a valuable reagent in medicinal chemistry and drug development. Its utility lies in its ability to introduce a di-tert-butyl phosphonomethyl group to a parent drug molecule, a common strategy to enhance bioavailability and solubility. The tert-butyl protecting groups can be readily cleaved under acidic conditions to reveal the active phosphonic acid. This guide outlines the efficient synthesis and thorough characterization of this important building block.

Synthesis of Di-tert-butyl Chloromethyl Phosphate

The synthesis of Di-tert-butyl Chloromethyl Phosphate is a multi-step process that begins with the preparation of di-tert-butyl phosphite (B83602), followed by its oxidation to di-tert-butyl potassium phosphate, and finally, the reaction with a chloromethylating agent.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process, starting from readily available commercial reagents.

Caption: Overall synthesis workflow for Di-tert-butyl Chloromethyl Phosphate.

Experimental Protocols

This procedure details the synthesis of di-tert-butyl phosphite via transesterification of dimethyl phosphite with tert-butanol.[1][2]

Materials:

-

Dimethyl phosphite

-

tert-Butanol

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Stirrer

Procedure:

-

In a 3L three-necked round-bottom flask protected by a nitrogen atmosphere, add 110 g of dimethyl phosphite, 260 g of tert-butanol, and 3.3 g of calcium hydroxide.[1]

-

Heat the mixture to reflux with stirring.

-

Collect the methanol (B129727) fraction that distills between 60-65 °C.

-

After the methanol has been removed, increase the temperature to 130 °C to distill off the excess tert-butanol under normal pressure.

-

The crude di-tert-butyl phosphite remains in the flask.

-

Purify the crude product by vacuum distillation at a pressure of 1 kPa to yield pure di-tert-butyl phosphite.

| Parameter | Value | Reference |

| Yield | 91.5% | [1] |

| Purity | 98% | [1] |

This protocol describes the oxidation of di-tert-butyl phosphite to di-tert-butyl potassium phosphate using potassium permanganate.[3][4][5]

Materials:

-

Di-tert-butyl phosphite

-

Potassium bicarbonate (KHCO₃)

-

Potassium permanganate (KMnO₄)

-

Decolorizing carbon

-

Deionized water

Equipment:

-

Beaker or flask

-

Ice bath

-

Stirrer

-

Vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Combine 40.36 mmol of di-tert-butyl phosphite and 24.22 mmol of potassium bicarbonate in 35 ml of deionized water in a flask.[3][4][5]

-

Cool the solution in an ice bath with stirring.

-

Add 28.25 mmol of potassium permanganate in three equal portions over one hour, maintaining the temperature below 20 °C.[3]

-

Allow the reaction to stir at room temperature for an additional 30 minutes.

-

Add 600 mg of decolorizing carbon and heat the mixture to 60 °C for 15 minutes.

-

Filter the hot solution through a pad of celite under vacuum to remove the manganese dioxide precipitate. Wash the solid with several portions of water.

-

Combine the filtrate with 1 g of decolorizing carbon and heat at 60 °C for another 20 minutes.

-

Filter the solution again to obtain a colorless solution.

-

Evaporate the solvent in vacuo to yield the crude di-tert-butyl potassium phosphate as a white solid.

| Parameter | Value | Reference |

| Yield (from a similar H₂O₂/KI oxidation) | 81% | [6][7] |

| ¹H NMR (d₆-DMSO) | δ 1.26 (18H, s) | [3] |

This protocol outlines the synthesis of the final product from di-tert-butyl phosphate salt and chloroiodomethane.[4] An alternative, efficient process utilizes chloromethyl chlorosulfate (B8482658) (CMCS) as the chloromethylating agent.[6][7]

Materials:

-

Di-tert-butyl phosphate potassium salt

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Tetramethylammonium (B1211777) hydroxide

-

Chloroiodomethane

-

Dimethoxyethane (DME)

Equipment:

-

Flask

-

Stirrer

-

Salt/ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 5 g (20.14 mmol) of di-tert-butyl phosphate potassium salt in 15 g of methanol at 0 °C.[4]

-

Slowly add a slight excess of concentrated HCl with efficient stirring at 0 °C, which will precipitate potassium chloride.

-

Filter the mixture and wash the solid with methanol.

-

To the filtrate, add an equimolar amount of tetramethylammonium hydroxide (3.65 g, 20.14 mmol) while maintaining the temperature with a salt/ice bath and stirring.

-

Concentrate the resulting clear solution under reduced pressure to obtain the crude tetramethylammonium di-tert-butyl phosphate.

-

Dissolve the crude product in refluxing dimethoxyethane and add 4.3 g (24.16 mmol) of chloroiodomethane.

-

Stir the reaction mixture for 1-2 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain Di-tert-butyl Chloromethyl Phosphate in DME.

| Parameter | Value | Reference |

| Yield (solution) | 90% (using CMCS method) | [6] |

| ¹H NMR (CD₃OD, 300 MHz) | δ 1.51 (s, 12H), 5.63 (d, 2H, J=14.8 Hz) | [4] |

Characterization of Di-tert-butyl Chloromethyl Phosphate

Thorough characterization is essential to confirm the identity and purity of the synthesized Di-tert-butyl Chloromethyl Phosphate.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ClO₄P | [8][9] |

| Molecular Weight | 258.68 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | [10] |

| Boiling Point | 279.90 °C | [8] |

| Density | 1.11 g/cm³ | [8] |

| Storage | Store at <-15°C under an inert atmosphere (Nitrogen) | [8] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Di-tert-butyl Chloromethyl Phosphate.

| Technique | Expected Data | Reference |

| ¹H NMR | δ 5.63 (d, J = 14.8 Hz, 2H, -OCH₂Cl), 1.51 (s, 18H, -C(CH₃)₃) | [4] |

| ¹³C NMR | Expected peaks for tert-butyl groups (~83 ppm for quaternary carbon, ~30 ppm for methyl carbons) and the chloromethyl group (~70 ppm). | |

| ³¹P NMR | A single peak is expected in the phosphate ester region. | |

| IR (Infrared Spectroscopy) | Expected characteristic peaks for P=O stretching (~1250-1300 cm⁻¹), P-O-C stretching (~1000-1050 cm⁻¹), and C-Cl stretching (~650-850 cm⁻¹). | |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. |

Safety Information

Di-tert-butyl Chloromethyl Phosphate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of Di-tert-butyl Chloromethyl Phosphate. The outlined experimental protocols offer a reliable pathway for the preparation of this key intermediate for prodrug synthesis. The provided characterization data will aid researchers in verifying the identity and purity of the synthesized compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 31P [nmr.chem.ucsb.edu]

- 3. Item - Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate - American Chemical Society - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Di-tert-butyl (chloromethyl) phosphate | C9H20ClO4P | CID 11701630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]

An In-depth Technical Guide to the Stability and Reactivity of Di-tert-butyl Chloromethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl chloromethyl phosphate (B84403) (DBCMP) is a versatile bifunctional reagent widely employed in medicinal chemistry and drug development. It serves as a crucial intermediate for the synthesis of phosphonooxymethyl prodrugs, a strategy utilized to enhance the aqueous solubility and bioavailability of parent drug molecules containing hydroxyl or amino functionalities. This technical guide provides a comprehensive overview of the stability and reactivity profile of DBCMP, including quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and biological relevance.

Chemical Properties and Stability Profile

Di-tert-butyl chloromethyl phosphate (CAS No: 229625-50-7) is a colorless to light yellow liquid with the molecular formula C₉H₂₀ClO₄P and a molecular weight of 258.68 g/mol .[1] Its structure features a central phosphate group esterified with two bulky tert-butyl groups and a chloromethyl group, which is the key to its reactivity.

General Stability

DBCMP is reported to be stable under acidic conditions and can be stored at room temperature with minimal degradation.[2] However, for long-term storage, it is recommended to keep the reagent at temperatures below -15°C under an inert atmosphere, such as nitrogen, and protected from light and moisture.[2][3] Some commercial formulations are stabilized with potassium carbonate to buffer against acidic impurities that could promote decomposition.[4][5]

Quantitative Stability Data

While comprehensive kinetic studies on the stability of DBCMP under various conditions are not extensively published, the following table summarizes the available qualitative and semi-quantitative information. Forced degradation studies, which involve subjecting the compound to more severe conditions than accelerated stability testing, are crucial for identifying potential degradation products and pathways.[6][7][8]

| Condition | Solvent/Medium | Temperature | Observation | Citation |

| pH | Acidic | Room Temperature | Generally stable | [2] |

| Neutral (Water) | Not specified | N-phosphonooxymethyl triazolium salt derivative found to be less stable than the phosphonooxymethyl ether analogue. | [9] | |

| Basic | Not specified | The phosphonooxymethyl linker can be cleaved by base hydrolysis. | [2] | |

| Temperature | Room Temperature | Room Temperature | Minimal degradation reported. | [2] |

| Elevated | Not specified | Thermal degradation studies are typically performed at 40-80°C to accelerate decomposition. | [7] | |

| Long-term Storage | <-15°C | Recommended for maintaining integrity. | [2] | |

| Oxidation | Hydrogen Peroxide | Not specified | A common reagent for forced degradation studies to induce oxidative degradation. | [6] |

| Photostability | Light Exposure | Not specified | Protection from light is recommended for long-term storage. | [2] |

Decomposition

Upon combustion, di-tert-butyl chloromethyl phosphate is expected to decompose to produce phosphorus oxides, carbon dioxide, and hydrogen chloride.[10] Under aqueous conditions, hydrolysis can occur, although specific products under neutral or acidic conditions are not well-documented in the literature. In the context of prodrug cleavage, the phosphonooxymethyl moiety is ultimately hydrolyzed to release the parent drug, formaldehyde, and inorganic phosphate.

Reactivity Profile

Di-tert-butyl chloromethyl phosphate is a potent alkylating and phosphorylating agent.[11][12][13] Its reactivity stems from the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic attack.

Mechanism of Action

The primary reaction of DBCMP is a nucleophilic substitution (SN2) reaction. A nucleophile, typically an alcohol (hydroxyl group) or an amine (primary, secondary, or tertiary), attacks the chloromethyl group, displacing the chloride ion. This results in the formation of a new carbon-oxygen or carbon-nitrogen bond, thereby linking the di-tert-butyl phosphate moiety to the substrate via a methylene (B1212753) bridge.

Reactivity with Alcohols and Phenols

DBCMP reacts with alcohols and phenols in the presence of a base to form the corresponding phosphonooxymethyl ethers. This reaction is fundamental to the creation of prodrugs for compounds containing hydroxyl groups.

Reactivity with Amines

Tertiary amines react with DBCMP to form quaternary ammonium (B1175870) salts, which are N-phosphonooxymethyl derivatives.[14][15] This approach is particularly useful for increasing the water solubility of drugs containing tertiary amine functionalities. Primary and secondary amines can also be alkylated, although the reaction conditions may need to be optimized to control the degree of substitution.

Summary of Reactivity

The following table provides a summary of the reactivity of di-tert-butyl chloromethyl phosphate with various nucleophiles and the typical reaction conditions and outcomes.

| Nucleophile Type | Example Substrate | Product Type | Typical Base | Typical Solvent | Yield Range | Citation |

| Alcohol | Ravuconazole (secondary alcohol) | Phosphonooxymethyl ether | Sodium Hydride | DMF | Not specified | [9] |

| Tertiary Amine | Cinnarizine | N-phosphonooxymethyl quaternary ammonium salt | Not applicable | Not specified | Not specified | [14] |

| Tertiary Amine | Loxapine | N-phosphonooxymethyl quaternary ammonium salt | Not applicable | Not specified | Not specified | [14] |

| Tertiary Amine | Amiodarone | N-phosphonooxymethyl quaternary ammonium salt | Not applicable | Not specified | Not specified | [14] |

| Heterocyclic Amine | Albendazole (secondary amine within a carbamate) | N-phosphonooxymethyl derivative | NaH or Cs₂CO₃ | DMF | Not specified | [16] |

| Synthesis of DBCMP | Di-tert-butyl potassium phosphate | Di-tert-butyl chloromethyl phosphate | K₂CO₃ | Dichloromethane (B109758) | 88-92% | [11] |

Application in Prodrug Development

The primary application of di-tert-butyl chloromethyl phosphate is in the synthesis of phosphonooxymethyl prodrugs. This prodrug strategy is designed to improve the pharmaceutical properties of a drug, most notably its aqueous solubility.

Bioactivation of Phosphonooxymethyl Prodrugs

Phosphonooxymethyl prodrugs are designed to be stable in the systemic circulation but are activated at the target site or by ubiquitous enzymes. The bioactivation is a two-step process:

-

Enzymatic Cleavage: An enzyme, typically an alkaline phosphatase, hydrolyzes the phosphate ester, removing the di-tert-butyl groups.[14][17]

-

Spontaneous Decomposition: The resulting unstable hydroxymethyl intermediate spontaneously decomposes, releasing the active parent drug, formaldehyde, and inorganic phosphate.[14]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving di-tert-butyl chloromethyl phosphate.

Synthesis of Di-tert-butyl Chloromethyl Phosphate

This protocol is adapted from a patented process.[11]

Materials:

-

Potassium di-tert-butylphosphate

-

Chloromethyl chlorosulfate (B8482658)

-

Potassium carbonate

-

Tetrabutylammonium (B224687) sulfate (B86663) or tetrabutylammonium chloride (catalyst)

-

Dichloromethane (solvent)

-

Water

Procedure:

-

In a reaction vessel, dissolve potassium di-tert-butylphosphate, potassium carbonate, and the phase-transfer catalyst in water.

-

Add dichloromethane to the aqueous solution.

-

Cool the biphasic mixture to approximately 15-25°C.

-

Slowly add a solution of chloromethyl chlorosulfate in dichloromethane to the vigorously stirred reaction mixture.

-

Maintain the reaction temperature between 15-25°C and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield di-tert-butyl chloromethyl phosphate.

General Protocol for the Synthesis of a Phosphonooxymethyl Prodrug of a Tertiary Amine

This protocol is based on the method described for the synthesis of N-phosphonooxymethyl prodrugs of various tertiary amine-containing drugs.[14]

Materials:

-

Tertiary amine-containing drug

-

Di-tert-butyl chloromethyl phosphate

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve the tertiary amine-containing drug in the anhydrous aprotic solvent under an inert atmosphere.

-

Add di-tert-butyl chloromethyl phosphate (typically 1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

-

The organic layer is then dried and concentrated.

-

The crude product, the di-tert-butyl protected prodrug, is purified by column chromatography.

-

To obtain the final phosphonooxymethyl prodrug, the di-tert-butyl protecting groups are removed by treatment with an acid, such as trifluoroacetic acid, in a suitable solvent like dichloromethane.

-

The deprotected prodrug is then isolated, often as a salt, after removal of the acid and solvent.

References

- 1. Di-tert-butyl (chloromethyl) phosphate | C9H20ClO4P | CID 11701630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Online CAS Number 229625-50-7 - TRC - Di-tert-butyl ChloromethylPhosphate (stabilized with K2CO3) | LGC Standards [lgcstandards.com]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Di-tert-butyl Chloromethyl Phosphate | 229625-50-7 [chemicalbook.com]

- 11. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. enamine.net [enamine.net]

- 14. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Di-tert-butyl Chloromethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-butyl Chloromethyl Phosphate (B84403) (CAS No. 229625-50-7), a key reagent in the synthesis of phosphonooxymethyl prodrugs. Due to the limited availability of published experimental spectra in the public domain, this guide presents expected spectroscopic data based on the compound's structure, alongside detailed experimental protocols for obtaining such data.

Chemical Structure and Properties

-

IUPAC Name: di-tert-butyl chloromethyl phosphate

-

Molecular Formula: C₉H₂₀ClO₄P

-

Molecular Weight: 258.68 g/mol

-

Appearance: Colorless to light yellow liquid

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Di-tert-butyl Chloromethyl Phosphate. These predictions are based on the chemical structure and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 - 5.9 | Doublet (d) | 2H | -O-CH₂-Cl |

| ~1.5 | Singlet (s) | 18H | 2 x -O-C(CH₃)₃ |

| Note: The methylene (B1212753) protons (-CH₂-) are expected to show coupling to the phosphorus atom, resulting in a doublet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~84 - 86 | -O-C (CH₃)₃ |

| ~70 - 72 | -O-C H₂-Cl |

| ~30 | -O-C(C H₃)₃ |

| Note: The carbon atoms will exhibit coupling to the phosphorus atom, which may result in splitting of the signals. |

Table 3: Predicted ³¹P NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -10 to -15 | Singlet |

| Note: The chemical shift is relative to 85% H₃PO₄. The signal is expected to be a singlet under proton-decoupled conditions. |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (tert-butyl) |

| ~1270 | Strong | P=O stretch |

| ~1050 | Strong | P-O-C stretch |

| ~750 | Medium | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 258/260 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |

| 203/205 | [M - C₄H₉]⁺ |

| 157 | [M - C₄H₉ - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid organophosphate compound like Di-tert-butyl Chloromethyl Phosphate.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of Di-tert-butyl Chloromethyl Phosphate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Acquire several thousand scans to achieve a good signal-to-noise ratio.

-

Process the data and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

-

³¹P NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover a range appropriate for phosphate esters (e.g., -50 to 50 ppm).

-

Use an external reference of 85% H₃PO₄.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of Di-tert-butyl Chloromethyl Phosphate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Process the data by subtracting the background spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

For Electron Ionization (EI), introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).

-

-

Data Acquisition (EI):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Acquisition (ESI):

-

Optimize the spray voltage and other source parameters for maximum signal intensity.

-

Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Safety and Handling of Di-tert-butyl Chloromethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Di-tert-butyl Chloromethyl Phosphate (B84403) (CAS No: 229625-50-7), a reagent commonly used in the synthesis of phosphono-oxymethyl prodrugs. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

Di-tert-butyl Chloromethyl Phosphate is a phosphorylating and alkylating agent.[1] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H20ClO4P | [2][3] |

| Molecular Weight | 258.68 g/mol | [2][3] |

| IUPAC Name | di(tert-butyl) chloromethyl phosphate | |

| Synonyms | Phosphoric acid di-tert-butyl chloromethyl ester | [2][4] |

| Boiling Point | 272.9 ± 23.0 °C (Predicted) | [3] |

| Density | 1.115 ± 0.06 g/cm3 (Predicted) | [3] |

| Flash Point | 139.00 °C | [2] |

| Physical Form | Liquid |

Hazard Identification and Classification

Di-tert-butyl Chloromethyl Phosphate is classified as a hazardous substance. The GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are essential to minimize exposure.

| Control | Specification |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[5][8] Facilities should be equipped with an eyewash station and a safety shower.[4][5] |

| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection conforming to EN 166 (EU) or NIOSH (US) standards.[5][8] |

| Hand Protection | Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use.[6][8] |

| Skin and Body Protection | Wear impervious clothing, such as a lab coat.[4][8] |

| Respiratory Protection | If ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |

Safe Handling and Storage

| Aspect | Precaution |

| Handling | Avoid contact with skin, eyes, and clothing.[5][6] Avoid breathing fumes, mist, or vapors.[5][8] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[5][7] Keep away from sources of ignition.[5][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended long-term storage is at -20°C.[5][7] Store locked up.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[5] |

First Aid Measures

In case of exposure, follow these first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical attention.[5][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash off with soap and plenty of water.[8] Obtain medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[5][6] Obtain medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[5][8] Rinse mouth with water.[5][8] Never give anything by mouth to an unconscious person.[5][8] Call a physician or Poison Control Center immediately.[8] |

Accidental Release Measures

In the event of a spill, follow these procedures.

| Step | Action |

| Personal Precautions | Wear appropriate personal protective equipment, including respiratory protection.[4][8] Evacuate personnel to a safe area.[8] Ensure adequate ventilation.[8] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so.[5][8] Do not let the product enter drains, waterways, or soil.[5][8] |

| Containment and Cleanup | Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[5] Use non-sparking tools.[8] |

Disposal Considerations

Dispose of waste in accordance with local, regional, and national regulations.[4][5] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]

Visualized Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Di-tert-butyl Chloromethyl Phosphate, from preparation to disposal.

References

- 1. enamine.net [enamine.net]

- 2. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]

- 3. Di-tert-butyl Chloromethyl Phosphate CAS#: 229625-50-7 [m.chemicalbook.com]

- 4. file.leyan.com [file.leyan.com]

- 5. aksci.com [aksci.com]

- 6. biosynth.com [biosynth.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. chemicalbook.com [chemicalbook.com]

Di-tert-butyl Chloromethyl Phosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in medicinal chemistry and organic synthesis, primarily utilized as a phosphorylating and alkylating agent.[1][2] Its application is crucial in the development of phosphono-oxymethyl prodrugs, a strategy employed to enhance the aqueous solubility and bioavailability of pharmaceutical compounds.[3][4][5] Understanding the solubility of di-tert-butyl chloromethyl phosphate in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of its solubility characteristics, methods for its determination, and a summary of its synthesis.

Data Presentation: Solubility Profile

Quantitative solubility data for di-tert-butyl chloromethyl phosphate is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various sources and is presented below. This data provides a foundational understanding for solvent selection in research and development applications.

| Solvent Class | Solvent | Solubility |

| Halogenated | Dichloromethane | Soluble[1] |

| Chloroform | Soluble | |

| Aromatic | Toluene | Soluble[1] |

| Benzene | Slightly Soluble[3][6][7] | |

| Alcohols | Methanol | Slightly Soluble[3][6][7] |

| Aqueous | Water | Soluble[1] |

Experimental Protocols: Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are generalized yet detailed protocols for determining both thermodynamic and kinetic solubility, which can be adapted for di-tert-butyl chloromethyl phosphate.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the intrinsic solubility of a compound at equilibrium.

Principle: An excess of the compound is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of di-tert-butyl chloromethyl phosphate to a series of vials, each containing a different organic solvent of interest. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of di-tert-butyl chloromethyl phosphate in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable reference standard.

-

Data Analysis: The determined concentration represents the thermodynamic equilibrium solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early-stage drug discovery to rapidly assess the solubility of a compound under non-equilibrium conditions.

Principle: A concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the organic solvent of interest. The concentration at which precipitation is first observed is determined.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of di-tert-butyl chloromethyl phosphate in a highly miscible solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

-

Serial Dilution: Add the stock solution to the wells and perform serial dilutions to create a range of concentrations.

-

Incubation and Observation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. Monitor the wells for the first sign of precipitation (turbidity) using a nephelometer or by visual inspection.

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Synthesis and Reaction Workflow

Di-tert-butyl chloromethyl phosphate is a valuable reagent for the synthesis of prodrugs, where it acts as a linker to introduce a phosphate group, thereby modifying the parent drug's properties.[4] A common method for its synthesis involves the reaction of di-tert-butyl potassium phosphate with chloromethyl chlorosulfate.[3]

Application in Drug Development: A Conceptual Pathway

The primary application of di-tert-butyl chloromethyl phosphate is in the synthesis of phosphono-oxymethyl prodrugs to enhance the aqueous solubility of a parent drug molecule. This is particularly useful for lipophilic drugs with poor water solubility.

References

- 1. enamine.net [enamine.net]

- 2. Di-tert-butyl(chloromethyl)phosphate | CAS 229625-50-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Di-tert-butyl Chloromethyl Phosphate | 229625-50-7 [chemicalbook.com]

- 4. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Di-tert-butyl Chloromethyl Phosphate | 229625-50-7 [amp.chemicalbook.com]

- 7. Di-tert-butyl Chloromethyl Phosphate CAS#: 229625-50-7 [m.chemicalbook.com]

Chemical structure and IUPAC name of Di-tert-butyl Chloromethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl chloromethyl phosphate (B84403) is a key reagent in medicinal chemistry, primarily utilized for the synthesis of phosphono-oxymethyl (POM) prodrugs. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis. Additionally, it outlines its primary application in the formation of prodrugs, a strategy employed to enhance the bioavailability of pharmaceutical agents. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Chemical Structure and Nomenclature

Di-tert-butyl chloromethyl phosphate is an organic phosphate ester characterized by two tert-butyl groups and a chloromethyl group attached to the phosphate core.

Chemical Structure:

IUPAC Name: ditert-butyl chloromethyl phosphate[1][2]

Synonyms:

-

Di-tert-butyl (chloromethyl) phosphate[1]

-

Phosphoric acid, chloromethyl bis(1,1-dimethylethyl) ester[1]

-

Chloromethyl di-tert-butyl phosphate[1]

-

DBCMP

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of Di-tert-butyl Chloromethyl Phosphate is provided below. These data are essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H20ClO4P | [1] |

| Molecular Weight | 258.68 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 272.9 ± 23.0 °C (Predicted) | |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane. | |

| CAS Number | 229625-50-7 | [1] |

Table 2: Spectral Data

| Spectrum | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.65 (d, J = 14.8 Hz, 2H), 1.50 (s, 18H) |

| ¹³C NMR | Data not available in the searched literature. |

| ³¹P NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

| Infrared (IR) | Data not available in the searched literature. |

Experimental Protocols

Synthesis of Di-tert-butyl Chloromethyl Phosphate

The most efficient and commonly cited method for the synthesis of Di-tert-butyl Chloromethyl Phosphate is the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (B8482658) (CMCS). This process has been optimized for high yield and purity.

Reaction Scheme:

(KO)P(O)(O-t-Bu)₂ + ClSO₂OCH₂Cl → ClCH₂OP(O)(O-t-Bu)₂ + KSO₃Cl

Experimental Protocol:

This protocol is adapted from established synthetic procedures.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend di-tert-butyl potassium phosphate (1.0 eq) in an appropriate anhydrous solvent such as toluene (B28343) or dichloromethane.

-

Addition of Phase-Transfer Catalyst: Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB) (0.02-0.05 eq).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chloromethyl Chlorosulfate: Slowly add a solution of chloromethyl chlorosulfate (1.1-1.5 eq) in the same anhydrous solvent to the cooled suspension via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ¹H NMR).

-

Workup:

-

Upon completion, cool the reaction mixture again to 0-5 °C.

-

Slowly quench the reaction by adding cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude Di-tert-butyl Chloromethyl Phosphate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Safety Note: Chloromethyl chlorosulfate is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Development

Synthesis of Phosphono-oxymethyl (POM) Prodrugs

Di-tert-butyl Chloromethyl Phosphate is a critical reagent for the introduction of the phosphono-oxymethyl moiety onto a parent drug molecule containing a hydroxyl or an amino group. This modification transiently masks the polar phosphate group, thereby improving the drug's cell membrane permeability and oral bioavailability. Once inside the cell, the POM group is cleaved by cellular enzymes to release the active, phosphorylated form of the drug.

General Reaction Scheme:

Drug-OH + ClCH₂OP(O)(O-t-Bu)₂ → Drug-O-CH₂OP(O)(O-t-Bu)₂

The tert-butyl groups can be subsequently removed under acidic conditions to yield the free phosphonic acid.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Di-tert-butyl Chloromethyl Phosphate.

References

An In-depth Technical Guide to Di-tert-butyl Chloromethyl Phosphate: Discovery, Synthesis, and Applications

Introduction

Di-tert-butyl Chloromethyl Phosphate (B84403) (DBCMP) is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized as a phosphorylating and alkylating agent.[1][2] Its significance lies in its ability to introduce a di-tert-butyl phosphate moiety onto various nucleophiles, a critical step in the synthesis of phosphono-oxymethyl prodrugs.[3][4] This modification is a widely employed strategy to enhance the aqueous solubility and bioavailability of pharmaceutical compounds.[2][5] This guide provides a comprehensive overview of the discovery, synthesis, and key applications of DBCMP, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The first reported synthesis of Di-tert-butyl Chloromethyl Phosphate appeared in 1999. This initial method involved the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate with a significant excess of chloroiodomethane.[4][6] While groundbreaking, this approach had limitations, including the need for a large excess of the alkylating agent to minimize the formation of byproducts.[4] Subsequent research focused on developing more efficient and scalable synthetic routes, leading to the establishment of cleaner and higher-yielding processes that have solidified the role of DBCMP as an indispensable tool in pharmaceutical research.[3][7]

Physicochemical Properties

A summary of the key physicochemical properties of Di-tert-butyl Chloromethyl Phosphate is presented in the table below.

| Property | Value |

| CAS Number | 229625-50-7[8] |

| Molecular Formula | C₉H₂₀ClO₄P[8] |

| Molecular Weight | 258.68 g/mol [8] |

| Boiling Point | 272.9 ± 23.0 °C (Predicted)[4], 279.90 °C[8] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted)[4], 1.11 g/cm³[8] |

| Flash Point | 139.00 °C[8] |

| Purity | >90%[9], >97%[2] |

| Storage Conditions | Store at <-15°C[8] or in an inert atmosphere at 2-8°C.[2][6] |

Synthesis of Di-tert-butyl Chloromethyl Phosphate

Several synthetic methodologies for the preparation of DBCMP have been reported. The most contemporary and efficient method involves the reaction of potassium di-tert-butylphosphate with chloromethyl chlorosulfate (B8482658).[3][9]

Experimental Protocol: Synthesis via Chloromethyl Chlorosulfate

This protocol is based on a process described in a U.S. patent, which provides a high-yield synthesis under mild conditions.[9]

Materials:

-

Potassium di-tert-butylphosphate

-

Chloromethyl chlorosulfate

-

Dichloromethane (or Tetrahydrofuran)

-

Sodium carbonate (or Potassium carbonate)

-

Tetrabutylammonium (B224687) sulfate (B86663) (or Tetrabutylammonium chloride)

Procedure:

-

In a suitable reaction vessel, dissolve potassium di-tert-butylphosphate, sodium carbonate, and tetrabutylammonium sulfate in dichloromethane.

-

Cool the mixture to a temperature between 15 to 25°C.[9]

-

Slowly add chloromethyl chlorosulfate to the reaction mixture. The molar ratio of chloromethyl chlorosulfate to potassium di-tert-butylphosphate should be maintained between 1.5:1 and 3:1, with an optimal ratio of approximately 1.9:1 to 2.1:1.[9]

-

Stir the reaction mixture at 15 to 25°C until the reaction is complete.

-

Upon completion, the product is isolated using standard organic-aqueous extraction procedures.[9]

This process typically yields Di-tert-butyl Chloromethyl Phosphate in the range of 88 to 92 M% with a potency of greater than 90%.[9]

Applications in Drug Development

The primary application of DBCMP is in the synthesis of prodrugs. The introduction of the phosphono-oxymethyl group can significantly enhance the water solubility of a parent drug molecule, which is often a major hurdle in drug development.[2][5]

Experimental Protocol: Modification of 4-Hydroxybenzaldehyde (B117250)

The following is a practical example of the application of DBCMP to introduce a phosphate ester moiety to a hydroxyl group.[10]

Materials:

-

4-Hydroxybenzaldehyde

-

Di-tert-butyl Chloromethyl Phosphate

-

Sodium Hydride (60% dispersion in Paraffin Liquid)

-

Potassium Iodide

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride aqueous solution

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Add sodium hydride (3.1 mmol) to a solution of 4-hydroxybenzaldehyde (2.0 mmol) in DMF (5 mL) and stir for 30 minutes at room temperature.[10]

-

Add Di-tert-butyl chloromethyl phosphate (2.3 mmol) and potassium iodide (6.1 mmol) to the mixture and stir for 25 hours.[10]

-

Pour the reaction mixture into iced water (20 mL) followed by the addition of a saturated ammonium chloride aqueous solution (5 mL).[10]

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the residue by column chromatography on silica (B1680970) gel (ethyl acetate:hexane = 2:8 to 4:6) to yield the desired product.[10]

This procedure resulted in a 38% yield of the product.[10]

Conclusion

Di-tert-butyl Chloromethyl Phosphate has emerged as a valuable and versatile reagent in organic synthesis, particularly within the pharmaceutical industry. Its utility in the formation of phosphono-oxymethyl prodrugs has provided a reliable method for improving the physicochemical properties of drug candidates. The development of efficient and high-yielding synthetic processes for DBCMP has further cemented its importance, making it a readily accessible tool for researchers and drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Di-tert-butyl Chloromethyl Phosphate CAS#: 229625-50-7 [m.chemicalbook.com]

- 5. Alkylating Reagents Containing Phosphoric Ester Groups for Prodrug Design | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Di-tert-butyl Chloromethyl Phosphate | 229625-50-7 [chemicalbook.com]

- 7. Item - Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate and Di-tert-butyl (Chloromethyl) Phosphate - American Chemical Society - Figshare [acs.figshare.com]

- 8. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]

- 9. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

- 10. TCI Practical Example: Addition of Phosphoric Ester Group Using Di-tert-butyl Chloromethyl Phosphate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Di-tert-butyl Chloromethyl Phosphate: A Comprehensive Technical Guide for Phosphorylation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl Chloromethyl Phosphate (B84403) (DtBCMP) has emerged as a important reagent in modern medicinal chemistry and organic synthesis. Its unique properties as a phosphorylating agent, combined with its role as an alkylating agent, make it a valuable tool for the synthesis of phosphono-oxymethyl prodrugs. This technical guide provides an in-depth overview of the key features of DtBCMP, including its physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its use in phosphorylation reactions are presented, along with a summary of quantitative data to facilitate its application in research and development. Furthermore, this guide illustrates the reaction mechanisms and experimental workflows through clear, structured diagrams.

Introduction

Di-tert-butyl Chloromethyl Phosphate is a versatile bifunctional reagent that serves as both a phosphorylating and alkylating agent.[1] It is primarily utilized in the field of medicinal chemistry for the preparation of phosphono-oxymethyl prodrugs.[2] This prodrug strategy aims to enhance the aqueous solubility, bioavailability, and targeted delivery of parent drug molecules containing hydroxyl or amino functionalities.[3] The di-tert-butyl protecting groups on the phosphate moiety offer the advantage of being readily cleavable under acidic conditions, allowing for the controlled release of the active phosphorylated drug in vivo.[2]

Physicochemical Properties

Di-tert-butyl Chloromethyl Phosphate is a colorless to light yellow, viscous liquid.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 229625-50-7 | [4] |

| Molecular Formula | C₉H₂₀ClO₄P | [4] |

| Molecular Weight | 258.68 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 279.90 °C | [5] |

| Density | 1.11 g/cm³ | [5] |

| Flash Point | 139.00 °C | [5] |

| Solubility | Soluble in water, toluene, dichloromethane | [3] |

| Storage | Store at <-15°C under an inert gas (e.g., Nitrogen), protected from light. | [5] |

Synthesis of Di-tert-butyl Chloromethyl Phosphate

An efficient and scalable process for the synthesis of Di-tert-butyl Chloromethyl Phosphate involves the reaction of chloromethyl chlorosulfate (B8482658) (CMCS) with di-tert-butyl potassium phosphate (DTBPP).[6] This method has been shown to produce the desired product in high yield and purity.[6]

A rational selection of base, phase-transfer catalyst (PTC), and a stabilizing additive is crucial to minimize the decomposition of CMCS and achieve an optimized yield of up to 90% (solution yield).[2][6]

Spectroscopic Data

Key Features as a Phosphorylating Agent

Reactivity and Substrate Scope

Di-tert-butyl Chloromethyl Phosphate is a reactive electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles, including alcohols and nitrogen-containing heterocycles.[3] The chloromethyl group serves as a good leaving group, facilitating the introduction of the di-tert-butyl phosphonomethyl moiety.

The reagent exhibits good reactivity with primary and secondary alcohols, as well as phenols. The table below summarizes available quantitative data on its reactivity with different substrates.

| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde (B117250) | 4-((Di-tert-butoxyphosphoryloxy)methyl)benzaldehyde | NaH, KI, DMF, rt, 25 h | 38 | |

| Azaindole derivatives | N-Phosphono-oxymethyl prodrugs | Et₄NI, K₂CO₃, wet CH₃CN | 70-82 (overall for 2 steps) | [2] |

Mechanism of Phosphorylation

The phosphorylation reaction with Di-tert-butyl Chloromethyl Phosphate proceeds via a nucleophilic substitution mechanism (SN2). The nucleophile (e.g., an alcohol or an amine) attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a new carbon-oxygen or carbon-nitrogen bond.

Caption: Sɴ2 mechanism of phosphorylation.

Experimental Protocols

General Procedure for O-Phosphorylation of a Phenol

The following protocol is based on the phosphorylation of 4-hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium Hydride (60% dispersion in mineral oil)

-

Di-tert-butyl Chloromethyl Phosphate

-

Potassium Iodide

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.55 eq) at room temperature and stir for 30 minutes.

-

Add Di-tert-butyl Chloromethyl Phosphate (1.15 eq) and potassium iodide (3.05 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into iced water and add saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the desired phosphorylated product.

Caption: Workflow for O-Phosphorylation.

Applications in Drug Development

The primary application of Di-tert-butyl Chloromethyl Phosphate is in the synthesis of phosphono-oxymethyl prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of antiviral drugs. The phosphonate (B1237965) moiety can enhance the cellular uptake and subsequent intracellular phosphorylation to the active triphosphate form.

Safety and Handling

Di-tert-butyl Chloromethyl Phosphate is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Di-tert-butyl Chloromethyl Phosphate is a highly effective phosphorylating agent for the synthesis of phosphono-oxymethyl prodrugs. Its reactivity with a range of nucleophiles, coupled with the ease of deprotection of the tert-butyl groups, makes it an invaluable tool in drug discovery and development. This guide provides essential technical information to enable researchers to effectively and safely utilize this reagent in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Di-tert-butyl (chloromethyl) phosphate | C9H20ClO4P | CID 11701630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Chloromethyl Phosphate Reaction with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction